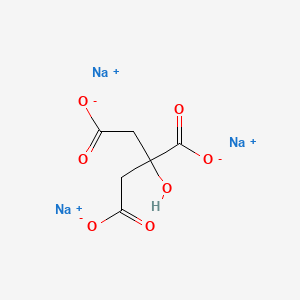

柠檬酸钠

概述

描述

Sodium citrate, known chemically as trisodium citrate, is the sodium salt of citric acid. It appears as a white, crystalline powder or granular crystals, which are slightly deliquescent in moist air and freely soluble in water. Sodium citrate is widely used in the food and beverage industry as a flavoring agent, acidity regulator, and preservative. It also has significant applications in the medical field as an alkalinizing agent and anticoagulant .

科学研究应用

作用机制

柠檬酸钠主要通过其螯合钙离子的能力发挥作用。通过与游离钙离子结合,柠檬酸钠阻止它们参与凝血级联,从而发挥抗凝作用。这种机制在血液储存和输血过程中特别有用。 此外,柠檬酸钠通过解离成柠檬酸根阴离子和钠阳离子来中和血液和尿液中的过量酸,这些离子随后被代谢为碳酸氢根阴离子,有助于缓冲过量的氢离子并提高血液 pH 值 .

类似化合物:

- 柠檬酸一钠

- 柠檬酸二钠

- 柠檬酸

比较:

- 柠檬酸一钠 和柠檬酸二钠 也是柠檬酸的盐,但与三钠柠檬酸盐相比,它们的钠离子含量更少。这种钠含量差异会影响它们的溶解度和缓冲能力。

- 柠檬酸 是柠檬酸钠的母体化合物,是一种弱有机酸。 与柠檬酸钠不同,柠檬酸不用作抗凝剂,但广泛用作食品工业中的调味剂和防腐剂 .

柠檬酸钠因其较高的钠含量而脱颖而出,使其更有效地用作缓冲剂和抗凝剂。其螯合金属离子的能力也使其在各种应用中更加通用。

安全和危害

Sodium citrate is generally safe but does carry some risks. It interacts with several different types of medicine, especially those containing aluminum . Furthermore, people with hyperkalemia (too much potassium in the blood) and/or heart problems should avoid sodium citrate . It may cause eye and skin irritation, and gastrointestinal irritation with nausea and vomiting .

未来方向

Sodium citrate has a wide range of applications in food, pharmaceutical, and other fields . The crystal nucleation and growth rate of sodium citrate were best suited when the cooling rate was adjusted from 5°C to 12°C/h, which could then effectively control the particle size of sodium citrate in the range of 0.38~0.83 mm . This suggests potential future directions for optimizing the industrial crystallization process of sodium citrate .

生化分析

Biochemical Properties

Sodium citrate plays a significant role in biochemical reactions. It is involved in the citrate utilization process, which involves the enzyme citrase. Citrase breaks down citrate to oxaloacetate and acetate . Oxaloacetate is further broken down to pyruvate and carbon dioxide (CO2) .

Cellular Effects

Sodium citrate has a profound impact on various types of cells and cellular processes. It influences cell function by buffering excess hydrogen ions, potentially reversing acidosis, increasing the plasma bicarbonate concentration, and raising blood pH .

Molecular Mechanism

At the molecular level, sodium citrate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. For instance, the use of sodium citrate and ammonium salts results in the production of sodium bicarbonate (NaHCO3) and ammonia (NH3), leading to an alkaline pH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium citrate can change over time. For instance, the method of analysis for sodium citrate in pharmaceutical quality control laboratories involves several steps, including the preparation of solution S, reactions of citrates, and the appearance of the solution .

Dosage Effects in Animal Models

It is known that sodium citrate is commonly used as an anticoagulant in blood collection tubes for clinical laboratory tests .

Metabolic Pathways

Sodium citrate is involved in the citrate metabolic pathway. The breakdown of citrate to oxaloacetate and acetate involves the enzyme citrase . Oxaloacetate is further metabolized to pyruvate and CO2 .

Transport and Distribution

It is known that sodium citrate is commonly used in blood collection tubes, suggesting that it can be distributed in the bloodstream .

Subcellular Localization

The subcellular localization of sodium citrate is not well defined. Given its role in buffering hydrogen ions and raising blood pH, it is likely to be found in areas of the cell where pH regulation is crucial .

准备方法

合成路线和反应条件: 柠檬酸钠可以通过用氢氧化钠或碳酸钠中和柠檬酸来合成。反应通常在水溶液中进行,其中柠檬酸 (C₆H₈O₇) 与氢氧化钠 (NaOH) 反应生成柠檬酸钠 (Na₃C₆H₅O₇) 和水 (H₂O):

C₆H₈O₇ + 3NaOH → Na₃C₆H₅O₇ + 3H₂O

工业生产方法: 在工业环境中,柠檬酸钠是通过用碳酸钠或碳酸氢钠中和柠檬酸来生产的。该工艺包括将柠檬酸溶解在水中,然后逐渐加入碳酸钠或碳酸氢钠,直到 pH 值达到所需水平。 然后将溶液蒸发以获得柠檬酸钠晶体 .

化学反应分析

反应类型: 柠檬酸钠由于其碱性,主要发生中和反应。它也可以与金属离子发生络合反应。

常见试剂和条件:

中和: 柠檬酸钠是通过用氢氧化钠或碳酸钠中和柠檬酸而形成的。

络合: 柠檬酸钠可以与钙、镁和铁等金属离子形成络合物,这在各种应用中都很有用,例如水软化和用作抗凝剂。

主要形成的产物:

中和: 柠檬酸钠和水。

相似化合物的比较

- Monosodium citrate

- Disodium citrate

- Citric acid

Comparison:

- Monosodium citrate and disodium citrate are also salts of citric acid but contain fewer sodium ions compared to trisodium citrate. This difference in sodium content affects their solubility and buffering capacity.

- Citric acid is the parent compound of sodium citrate and is a weak organic acid. Unlike sodium citrate, citric acid is not used as an anticoagulant but is widely used as a flavoring agent and preservative in the food industry .

Sodium citrate stands out due to its higher sodium content, making it more effective as a buffering agent and anticoagulant. Its ability to chelate metal ions also adds to its versatility in various applications.

属性

| { "Design of the Synthesis Pathway": "Sodium citrate can be synthesized by the reaction between citric acid and sodium hydroxide.", "Starting Materials": ["Citric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Step 1: Dissolve 210 g of citric acid in 500 mL of water.", "Step 2: In a separate container, dissolve 77 g of sodium hydroxide in 300 mL of water.", "Step 3: Slowly add the sodium hydroxide solution to the citric acid solution while stirring constantly.", "Step 4: Heat the mixture to 80-90°C and continue stirring for 1-2 hours until the reaction is complete.", "Step 5: Cool the mixture and filter the resulting sodium citrate solution.", "Step 6: Wash the sodium citrate crystals with cold water and dry them in an oven at 150°C for 2-3 hours.", "Step 7: The final product is sodium citrate, which can be stored in a dry place." ] } | |

| Citrate chelates free calcium ions preventing them from forming a complex with tissue factor and coagulation factor VIIa to promote the activation of coagulation factor X. This inhibits the extrinsic initiation of the coagulation cascade. Citrate may also exert an anticoagulant effect via a so far unknown mechanism as restoration of calcium concentration does not fully reverse the effect of citrate. Citrate is a weak base and so reacts with hydrochloric acid in the stomach to raise the pH. It it further metabolized to bicarbonate which then acts as a systemic alkalizing agent, raising the pH of the blood and urine. It also acts as a diuretic and increases the urinary excretion of calcium. | |

CAS 编号 |

68-04-2 |

分子式 |

C6H8Na3O7+3 |

分子量 |

261.09 g/mol |

IUPAC 名称 |

trisodium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1 |

InChI 键 |

HRXKRNGNAMMEHJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

规范 SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na+].[Na+].[Na+] |

沸点 |

BP: Decomposes at red heat /Dihydrate/ |

熔点 |

>300 °C |

| 68-04-2 994-36-5 |

|

物理描述 |

Other Solid; Liquid; Dry Powder, Liquid, Other Solid; Liquid, Other Solid; Dry Powder |

Pictograms |

Irritant |

保质期 |

STABLE IN AIR /DIHYDRATE/ NOT AS STABLE AS DIHYDRATE; DRYING OUT ON EXPOSURE TO AIR & ALSO CAKING /PENTAHYDRATE/ |

溶解度 |

29.4g/L White, odorless crystals, granules or powder; cool, saline taste. Stable in air; becomes anhydrous at 150 °C. Sol in 1.3 parts water, 0.6 part boiling water. Insol in alcohol. The aqueous soln is slightly alkaline to litmus; pH about 8; /Dihydrate/ Solubility in water, g/100ml at 25 °C: 42.5 |

同义词 |

anhydrous sodium citrate Citra ph Monosodium Citrate sodium citrate sodium citrate dihydrate Sodium Citrate Monobasic sodium citrate, anhydrous trisodium citrate dihydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)

![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)